2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

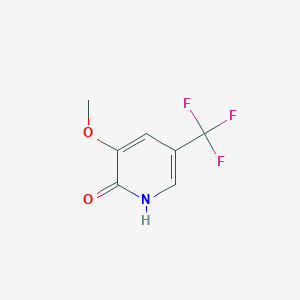

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that belongs to the pyridine family. It features a trifluoromethyl group (-CF₃), a hydroxy group (-OH), and a methoxy group (-OCH₃) attached to a pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a pyridine derivative. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions . Another method involves the use of trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) in the presence of a catalyst such as copper(I) iodide (CuI) to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)pyridine-3-one.

Reduction: Formation of 2-hydroxy-3-methoxy-5-(trifluoromethyl)piperidine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-5-(trifluoromethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.

3-Methoxy-5-(trifluoromethyl)pyridine: Lacks the hydroxy group, which may influence its chemical properties and biological activity.

Uniqueness

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and lipophilic properties.

Actividad Biológica

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The trifluoromethyl group enhances the compound's biological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound features a hydroxyl group, a methoxy group, and a trifluoromethyl group attached to the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethylpyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the presence of the trifluoromethyl group can enhance the binding affinity to bacterial targets, leading to increased antibacterial efficacy compared to non-fluorinated analogs .

Table 1: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Hydroxy-3-methoxy-5-(CF₃)pyridine | Staphylococcus aureus | 31 µg/mL |

| Trifluoromethylpyridine derivative | E. coli | 25 µg/mL |

| Fluazinam | Various fungi | 15 µg/mL |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Research indicates that this compound can inhibit cell proliferation in human cancer cell lines, including HeLa and Vero cells, with varying degrees of potency. The structural modifications, particularly at the pyridine ring, are crucial for enhancing its cytotoxic effects .

Table 2: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| Vero | 25 | Lower sensitivity compared to HeLa |

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Receptor Binding : Similar compounds have been shown to bind effectively to various receptors, modulating cellular signaling pathways related to cancer progression.

- Oxidative Stress Induction : Some studies suggest that trifluoromethylated compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antibacterial Efficacy Study : A comparative study on the antibacterial activity of this compound against common pathogens demonstrated its effectiveness comparable to established antibiotics like streptomycin .

- Cancer Cell Line Evaluation : In vitro assays on HeLa cells revealed that the compound exhibited significant inhibition of cell growth at concentrations as low as 15 µM, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. Key steps include:

- Halogenation/Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange reactions (e.g., using CuCF₃ or fluoroform-derived reagents) under controlled conditions (60–100°C, anhydrous solvents) .

- Hydroxylation/Methoxylation : Selective substitution at the 2- and 3-positions using hydroxylamine or methoxide nucleophiles. Protecting groups (e.g., silyl ethers) may prevent over-substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating the product .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl signals (~δ -60 to -70 ppm), while ¹H NMR resolves methoxy (~δ 3.8–4.0 ppm) and hydroxyl protons (broad signal at δ 5–6 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]⁺ at m/z 224.03) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and intermolecular interactions (e.g., hydrogen bonding involving hydroxyl groups) .

Q. What solvent systems and chromatographic methods are optimal for purifying this compound?

- Methodological Answer :

- Normal-Phase Chromatography : Silica gel with hexane/ethyl acetate (7:3 to 1:1) effectively separates polar substituents (hydroxy, methoxy) .

- Reverse-Phase HPLC : C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related analogs (e.g., nitro vs. methoxy derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of trifluoromethylation in pyridine derivatives?

- Methodological Answer :

- Electrophilic Substitution : The electron-withdrawing trifluoromethyl group directs electrophiles (e.g., Cl⁺) to the meta position (C-5), while hydroxy/methoxy groups activate ortho/para positions via resonance. Computational studies (DFT, B3LYP/6-31G*) model charge distribution and transition states .

- Kinetic vs. Thermodynamic Control : Reaction temperature and solvent polarity influence whether methoxy substitution occurs at C-3 (kinetically favored) or C-4 (thermodynamically stable) .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for trifluoromethylated systems .

- Property Calculation : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with stability against nucleophilic attack. Mulliken charges reveal hydroxyl oxygen as the most nucleophilic site .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal Probes : The hydroxyl group enables hydrogen bonding with biological targets (e.g., kinases), while trifluoromethyl enhances metabolic stability. In vitro assays (IC₅₀ < 1 µM) screen for antitumor activity .

- Materials Science : As a MALDI matrix analog (cf. HNTP in ), its UV absorption (λ_max ~320 nm) and low background interference enhance metabolite imaging in tissues .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Protonation of the pyridine nitrogen (pKa ~3.5) increases solubility but may hydrolyze methoxy groups at >80°C .

- Oxidative Stress : Trifluoromethyl groups resist oxidation, but hydroxyl substituents may form quinones under strong oxidants (e.g., KMnO₄) .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Competing substitutions (e.g., di-methoxy derivatives) are minimized using bulky bases (e.g., LDA) to deprotonate hydroxyl groups selectively .

- Yield Optimization : Microwave-assisted synthesis (100°C, 30 min) improves trifluoromethylation efficiency (>80% yield) compared to conventional heating .

Q. How do structural analogs (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine) compare in reactivity and bioactivity?

- Methodological Answer :

- Reactivity : Amino groups undergo diazotization (enabling cross-coupling), while hydroxyl groups are better hydrogen-bond donors. Chloro analogs show higher electrophilicity .

- Bioactivity : Amino derivatives exhibit stronger antitumor activity (e.g., IC₅₀ = 0.8 µM in MCF-7 cells) due to enhanced DNA intercalation .

Propiedades

IUPAC Name |

3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYIAKSEZIQDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.